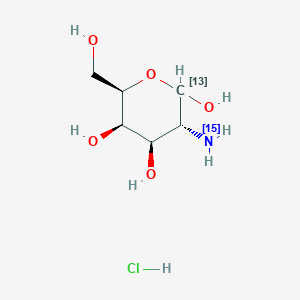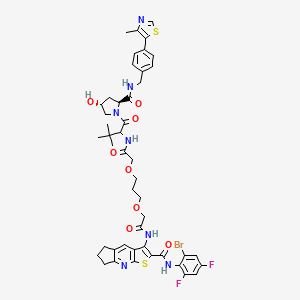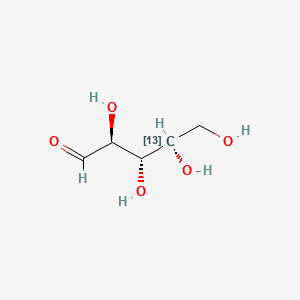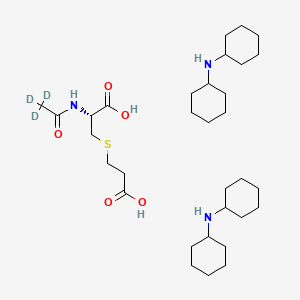
Glycyl-L-proline-15N,d2 (trifluoroacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyl-L-proline-15N,d2 (trifluoroacetate) is a compound that is both nitrogen-15 labeled and deuterium labeled. This compound is a derivative of Glycyl-L-proline, which is a dipeptide consisting of glycine and proline. The trifluoroacetate part of the compound is often used to enhance the stability and solubility of the molecule. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-proline-15N,d2 (trifluoroacetate) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and nitrogen (nitrogen-15) into the Glycyl-L-proline molecule. The process typically involves the following steps:
Synthesis of Glycyl-L-proline: This can be achieved through standard peptide synthesis methods, such as solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis.
Isotope Labeling: The incorporation of deuterium and nitrogen-15 isotopes can be done by using isotope-labeled starting materials or by introducing these isotopes during the synthesis process.
Trifluoroacetate Formation: The final step involves the addition of trifluoroacetic acid to form the trifluoroacetate salt of the compound.
Industrial Production Methods
Industrial production of Glycyl-L-proline-15N,d2 (trifluoroacetate) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity isotope-labeled reagents to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Glycyl-L-proline-15N,d2 (trifluoroacetate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where certain atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Glycyl-L-proline-15N,d2 (trifluoroacetate) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies and for quantitation during drug development processes.
Biology: Employed in studies involving protein synthesis and degradation, as well as in metabolic flux analysis.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of drugs in the body.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Wirkmechanismus
The mechanism of action of Glycyl-L-proline-15N,d2 (trifluoroacetate) involves its incorporation into biological systems where it can act as a tracer or a labeled compound. The nitrogen-15 and deuterium labels allow researchers to track the compound’s distribution, metabolism, and interactions within the system. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-L-proline: The non-labeled version of the compound.
Glycyl-L-proline-15N: A nitrogen-15 labeled version without deuterium.
Glycyl-L-proline-d2: A deuterium-labeled version without nitrogen-15.
Uniqueness
Glycyl-L-proline-15N,d2 (trifluoroacetate) is unique due to its dual labeling with both nitrogen-15 and deuterium, which provides enhanced capabilities for tracing and studying metabolic processes. The trifluoroacetate salt form also offers improved stability and solubility compared to other forms.
Eigenschaften
Molekularformel |
C9H13F3N2O5 |
|---|---|
Molekulargewicht |
289.21 g/mol |
IUPAC-Name |
(2S)-1-(2-(15N)azanyl-2,2-dideuterioacetyl)pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H12N2O3.C2HF3O2/c8-4-6(10)9-3-1-2-5(9)7(11)12;3-2(4,5)1(6)7/h5H,1-4,8H2,(H,11,12);(H,6,7)/t5-;/m0./s1/i4D2,8+1; |
InChI-Schlüssel |
XYOXXWQBVRQEIN-HICDMDGOSA-N |
Isomerische SMILES |
[2H]C([2H])(C(=O)N1CCC[C@H]1C(=O)O)[15NH2].C(=O)(C(F)(F)F)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)CN)C(=O)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


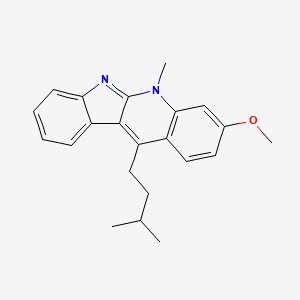
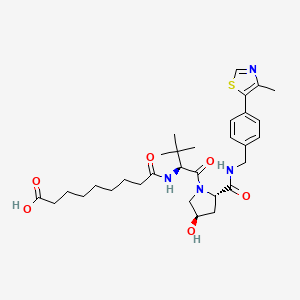
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12406905.png)
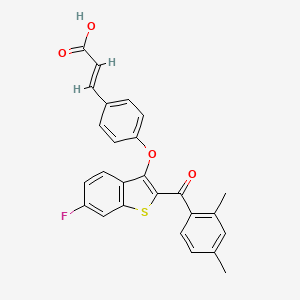
![2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)sulfonylethenyl]aniline](/img/structure/B12406918.png)
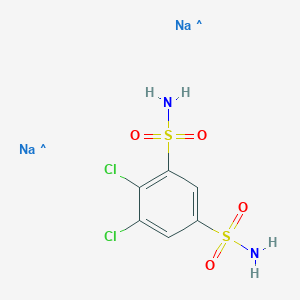
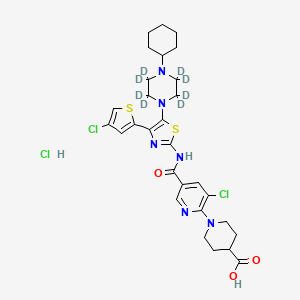
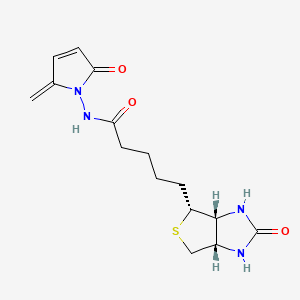
![[(2R,4R,5R)-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12406928.png)
